molecular formula C9H17NO2 B1390122 tert-Butyl (1-methylcyclopropyl)carbamate CAS No. 251661-01-5

tert-Butyl (1-methylcyclopropyl)carbamate

Cat. No.: B1390122
CAS No.: 251661-01-5
M. Wt: 171.24 g/mol
InChI Key: PJNBAQDPGDFJRG-UHFFFAOYSA-N
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Description

Tert-Butyl (1-methylcyclopropyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a carbamate functional group, with a 1-methylcyclopropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-methylcyclopropyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (1-methylcyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl or cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, trifluoroacetic acid, and hydrogen gas. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.

Scientific Research Applications

Tert-Butyl (1-methylcyclopropyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound with similar protecting group properties.

    tert-Butyl methylcarbamate: Another carbamate derivative with different substituents.

    tert-Butyl ethylcarbamate: A compound with an ethyl group instead of a cyclopropyl group.

Uniqueness

Tert-Butyl (1-methylcyclopropyl)carbamate is unique due to its 1-methylcyclopropyl substituent, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other carbamates may not be as effective .

Biological Activity

Tert-butyl (1-methylcyclopropyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, synthesizing findings from various studies, including its effects on cellular mechanisms, potential therapeutic applications, and safety profiles.

  • Chemical Formula : C10H19NO3
  • Molecular Weight : 199.27 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a 1-methylcyclopropyl moiety.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Some studies have highlighted its potential as an antiviral agent. For instance, modifications of similar compounds have shown effectiveness against Hepatitis C virus (HCV), suggesting that structural analogs may exhibit similar properties .
  • Immunotoxicity : Carbamate derivatives have been associated with immunotoxic effects. Studies show that exposure can lead to alterations in immune function, including changes in T-cell populations and oxidative stress markers . Such findings raise concerns regarding the safety of compounds within this class.
  • Neurotoxicity : The compound's structural analogs have been investigated for neurotoxic effects, particularly in relation to their influence on neurotransmitter systems. Evidence suggests that certain carbamates can interfere with cholinergic signaling, leading to neurotoxic outcomes .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Gupta et al., 2001ImmunotoxicityIncreased MDA levels and altered T-cell counts in exposed individuals.
Ranjbar et al., 2002NeurotoxicitySignificant interference with neurotransmitter systems observed.
Corsini et al., 2013Antiviral PotentialStructural modifications led to enhanced antiviral activity against HCV.

The biological activity of this compound may be attributed to several mechanisms:

  • Oxidative Stress Induction : Exposure to carbamates has been linked to increased oxidative stress markers such as malondialdehyde (MDA), suggesting a mechanism involving lipid peroxidation and cellular damage .
  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, leading to accumulation of acetylcholine at synapses and subsequent neurotoxic effects .

Safety and Toxicological Profile

The safety profile of this compound remains under investigation. Reports indicate potential risks associated with long-term exposure, particularly concerning immunological and neurological health:

  • Immunological Effects : Chronic exposure has been associated with significant alterations in immune response, indicating the need for further studies on its long-term safety .
  • Regulatory Status : Given the potential for toxicity, regulatory bodies may require comprehensive risk assessments before widespread use in pharmaceuticals or agriculture.

Properties

IUPAC Name

tert-butyl N-(1-methylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)10-9(4)5-6-9/h5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNBAQDPGDFJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666946
Record name tert-Butyl (1-methylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251661-01-5
Record name tert-Butyl (1-methylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methylcyclopropanecarboxylic acid (3.52 g) in tert-butanol (50 mL) were added diphenylphosphoryl azide (7.58 mL) and triethylamine (4.90 mL), and the mixture was stirred at 80° C. for 15 hours. After cooling to room temperature, the reaction mixture was concentrated in vacuo. To the residue were added water and an aqueous saturated sodium hydrogencarbonate solution, and the mixture was extracted with diethylether. The organic layer was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=90/10 to 87/13) to give 1-methyl-1-[N-(tert-butoxycarbonyl)amino]-cyclopropane (4.66 g, yield: 77%) as a colorless solid.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
7.58 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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